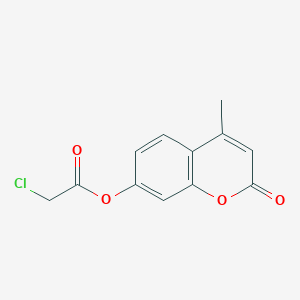

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” is a chemical compound that belongs to the class of coumarins . Coumarins are a type of organic compound that are found in many plants. They are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .

Synthesis Analysis

The synthesis of “this compound” involves the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . This process is carried out in N,N-dimethylacetamide/LiCl .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the chemical structure and composition of the compound.Chemical Reactions Analysis

The chemical reactions involving “this compound” include its reaction with 7-amino-4-methylcoumarin with a number of organic halides . It also reacts with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques such as IR spectroscopy, UV-Vis spectroscopy, and NMR spectroscopy . These techniques provide information about the compound’s functional groups, electronic transitions, and nuclear magnetic resonance properties.Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for studying enzyme activity. It has also been used to study the structure and function of proteins, and has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.

Mechanism of Action

Target of Action

Coumarin derivatives, to which this compound belongs, have been known to exhibit a variety of therapeutic activities including antibacterial, antimalarial, antioxidant, anticancer, antiplatelet, antithrombotic, analgesic, antifungal, antiviral, anticoagulant, anti-inflammatory, and antitumor .

Mode of Action

It is known that coumarin derivatives can inhibit the denaturation of proteins, which is closely linked to the initiation of the inflammatory response .

Biochemical Pathways

Coumarin derivatives have been reported to possess strong antioxidant effects and protective effects against oxidative stress by scavenging reactive oxygen species .

Result of Action

Coumarin derivatives have been reported to exhibit significant inhibitory activity against the growth of tested bacterial strains .

Advantages and Limitations for Lab Experiments

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to handle and use in experiments. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate are vast, and there are many possible future directions for research. These include further exploration of its mechanism of action and its ability to interact with enzymes and proteins, as well as the study of its effects on the growth of microorganisms, its anti-inflammatory and antioxidant effects, and its potential use in the synthesis of pharmaceuticals. Additionally, further research could be done to explore the advantages and limitations of using this compound in laboratory experiments, and to develop more efficient methods of synthesis.

Synthesis Methods

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate can be synthesized by a variety of methods, including a two-step process involving the reaction of this compound with a base such as sodium hydroxide. This reaction produces this compound in a crystalline form, which can be further purified and isolated for use in experiments. Other methods of synthesis include the use of catalysts, such as palladium and platinum, to promote the reaction.

properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-chloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-7-4-11(14)17-10-5-8(2-3-9(7)10)16-12(15)6-13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVAMQZOGHDQNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352357 |

Source

|

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105738-24-7 |

Source

|

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate in organic synthesis?

A1: this compound (also referred to as 4-methyl-2-oxo-2H-chromen-7-yl 2-chloroacetate) serves as a crucial reactive intermediate in synthesizing a diverse range of heterocyclic compounds. Its reactivity stems from the presence of the chloroacetate group, which readily undergoes nucleophilic substitution reactions. [] This compound enables the introduction of various pharmacologically relevant moieties, including benzimidazole derivatives, into the coumarin scaffold. []

Q2: What specific heterocyclic derivatives have been synthesized using this compound, and what are their potential applications?

A2: Research highlights the synthesis of several heterocyclic derivatives from this compound. One study successfully synthesized a series of 7-[3-(Substituted-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one derivatives by reacting the compound with various substituted benzimidazoles. [] These derivatives, along with 4-methyl-2-oxo-2H-chromen-7-yl Substituted-benzimidazol-1-ylacetate derivatives, were then evaluated for their antiviral activity against cytomegalovirus (CMV) and Varicella-zoster virus (VZV) in human embryonic lung (HEL) cells. [] Another study utilized this compound to synthesize a β–Lactam derivative, alongside other heterocycles like tetrazole, thiazolidinone, and oxazepines, utilizing various reagents. [] These diverse heterocyclic compounds hold potential for various applications, including drug discovery, due to their potential biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)

![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)